molecular formula C25H34N6O3S B2991674 N-(4-fluoro-2-methylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide CAS No. 1029742-01-5

N-(4-fluoro-2-methylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No. B2991674
CAS RN: 1029742-01-5
M. Wt: 498.65
InChI Key: WJBGOIUJIIOWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-2-methylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C25H34N6O3S and its molecular weight is 498.65. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-2-methylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-2-methylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis of Heterocyclic Compounds

The compound exhibits potential as a catalyst in the green synthesis of various heterocyclic compounds, such as [1,3,4]thiadiazolo[3,2-a]pyrimidines . This process emphasizes eco-friendliness and efficiency, utilizing vanadium oxide on fluorapatite as a sustainable catalyst. The synthesis process is characterized by mild reaction conditions and high yields, making it a valuable method in pharmaceutical and material sciences.

Organic Electronics and Semiconductors

Thiazolo[4,5-d]pyrimidin-4-yl derivatives are promising building blocks in the synthesis of semiconductors for plastic electronics . These compounds have high oxidative stability and a rigid planar structure, which enables efficient intermolecular π–π overlap, a crucial feature for applications in organic photovoltaics and other electronic devices.

Biomedical Applications

The structural similarity of these compounds to various enzymes, proteins, and DNA components suggests their potential in biomedical applications . They can bind with living systems, which could be exploited in drug design, diagnostic imaging, and potentially as therapeutic agents targeting specific biological pathways.

Cancer Treatment

Substituted imidazopyridazines and benzimidazoles, which share structural features with the compounds , have been identified as inhibitors of FGFR3 . This suggests that these compounds could be used in the development of new cancer treatments, particularly targeting cancers where FGFR3 plays a role in tumor growth and survival.

properties

IUPAC Name

2-[2-(diethylamino)-5,7-dioxo-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3S/c1-7-14-30-23(33)21-22(27-24(35-21)29(10-4)11-5)31(25(30)34)16-20(32)26-19-13-12-18(15-17(19)6)28(8-2)9-3/h7,12-13,15H,1,8-11,14,16H2,2-6H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBGOIUJIIOWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC=C)SC(=N3)N(CC)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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